molecular formula C12H16O B13601822 1-Mesitylpropan-2-one

1-Mesitylpropan-2-one

Cat. No.: B13601822
M. Wt: 176.25 g/mol
InChI Key: MBIXGEBUUSDULP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mesitylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Mesitylene+Acetyl chlorideAlCl3This compound+HCl\text{Mesitylene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} Mesitylene+Acetyl chlorideAlCl3​​this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.

Chemical Reactions Analysis

Types of Reactions: 1-Mesitylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the mesityl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Mesitylpropanoic acid or mesitylpropan-2-ol.

    Reduction: 1-Mesitylpropan-2-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Mesitylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Mesitylpropan-2-one depends on its specific application. In organic synthesis, it acts as an electrophile in Friedel-Crafts acylation reactions. The mesityl group stabilizes the intermediate carbocation, facilitating the reaction. In biological systems, its mechanism of action would depend on the specific target molecule it interacts with, which could involve enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    1-Phenylpropan-2-one: Similar structure but with a phenyl group instead of a mesityl group.

    Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.

    Benzylacetone: Contains a benzyl group instead of a mesityl group.

Uniqueness: 1-Mesitylpropan-2-one is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry for creating sterically hindered molecules.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)propan-2-one

InChI

InChI=1S/C12H16O/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6H,7H2,1-4H3

InChI Key

MBIXGEBUUSDULP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)C)C

Origin of Product

United States

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